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# (D-Ala2)-GRF (1-29) Amide (Human): A Technical Guide for Researchers

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An In-depth Examination of the Physicochemical Properties, Analytical Methodologies, and Signaling Pathways of a Key Growth Hormone-Releasing Hormone Analog.

This technical guide provides a comprehensive overview of (D-Ala2)-GRF (1-29) amide, a synthetic analog of human growth hormone-releasing hormone (GHRH). Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, analytical quantification methods, and its mechanism of action.

### **Core Molecular Data**

(D-Ala2)-GRF (1-29) amide, also widely known as Sermorelin, is a truncated and modified version of the endogenous GHRH. The substitution of L-alanine with D-alanine at the second position confers enhanced stability against enzymatic degradation. The following table summarizes the key quantitative data for this peptide and a closely related analog, CJC-1295 without DAC (Modified GRF 1-29).



Property	(D-Ala2)-GRF (1-29) amide (human) / Sermorelin	CJC-1295 without DAC / Modified GRF (1-29)
Molecular Weight ( g/mol )	3357.88[1][2][3]	3367.9[4][5]
Molecular Formula	C149H246N44O42S[1][2]	C152H252N44O42
Synonyms	Sermorelin, GRF (1-29) NH2, [D-Ala2]-GHRH (1-29) amide	Modified GRF (1-29), Mod GRF (1-29)
CAS Number	89453-59-8	863288-34-0

## **Experimental Protocols**

Accurate characterization and quantification of (D-Ala2)-GRF (1-29) amide are crucial for research and development. The following sections detail standard experimental methodologies for its analysis.

## **High-Performance Liquid Chromatography (HPLC)**

Reversed-phase HPLC is the principal method for assessing the purity and identity of Sermorelin.

#### Methodology:

- Column: A C18 analytical column is typically employed.
- Mobile Phase: A gradient elution using a mixture of water and acetonitrile is common. The
  mobile phases are often modified with trifluoroacetic acid (TFA) or formic acid to improve
  peak shape and resolution.
- Gradient Elution: A typical gradient might start with a high concentration of the aqueous
  phase and linearly increase the organic phase concentration over the course of the run to
  elute the peptide.
- Detection: UV detection at 214 nm is used for monitoring the peptide bonds, providing a universal method for peptide detection. Additional monitoring at 280 nm can offer specificity due to the presence of tyrosine residues.



- System Suitability: For reliable results, system suitability criteria are established, which may
  include theoretical plate numbers exceeding 10,000, peak asymmetry factors between 0.9
  and 1.3, and a resolution of greater than 2.0 between the main peak and any adjacent
  impurities.[6]
- Purity Assessment: Purity is generally determined by peak area normalization, with researchgrade Sermorelin typically required to be ≥95% pure.[6]

## **Mass Spectrometry (MS)**

Mass spectrometry is a powerful tool for confirming the molecular weight and structural integrity of (D-Ala2)-GRF (1-29) amide.

#### Methodology:

- Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of peptides like Sermorelin.
- Analysis: High-resolution mass spectrometry (HRMS) is employed to obtain accurate mass measurements. In analytical studies, Sermorelin is often detected as multiply charged ions, such as 5-fold or 7-fold charged molecules.[4] For instance, a 5-fold charged ion of Sermorelin would be observed at an m/z of approximately 672.[4]
- Sample Preparation: For analysis from biological matrices like plasma, immunoaffinity
  purification can be utilized. This involves using a polyclonal GHRH antibody to capture the
  peptide from the sample before LC-MS/MS analysis.[4]
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to generate
  fragmentation patterns. This is achieved through techniques like collision-induced
  dissociation (CID), where the peptide ions are fragmented by collision with an inert gas. The
  resulting fragment ions provide information about the amino acid sequence and can be used
  to confirm the identity of the peptide.

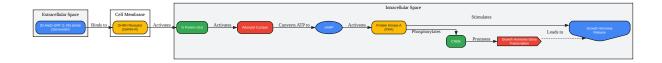
## **Signaling Pathway and Mechanism of Action**

(D-Ala2)-GRF (1-29) amide exerts its biological effects by mimicking the action of endogenous GHRH. It binds to and activates the Growth Hormone-Releasing Hormone Receptor (GHRH-



R), which is primarily located on the somatotroph cells of the anterior pituitary gland. The GHRH-R is a G-protein coupled receptor (GPCR).

The binding of (D-Ala2)-GRF (1-29) amide to the GHRH-R initiates a downstream signaling cascade. This process is crucial for the synthesis and secretion of growth hormone (GH).



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#### **GHRH Receptor Signaling Pathway**

#### Workflow of the Signaling Cascade:

- Receptor Binding: (D-Ala2)-GRF (1-29) amide binds to the GHRH-R on the surface of pituitary somatotrophs.
- G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.
- Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein then activates the enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).



- Downstream Effects: Activated PKA has two main effects:
  - It phosphorylates transcription factors, such as CREB (cAMP response element-binding protein), which then promotes the transcription of the growth hormone gene, leading to increased GH synthesis.
  - It also stimulates the release of pre-synthesized growth hormone stored in secretory granules.

This signaling cascade results in the pulsatile release of growth hormone into the bloodstream, which then travels to target tissues, such as the liver, to stimulate the production of insulin-like growth factor 1 (IGF-1).

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